molecular formula C21H24N2O4S B2952158 (E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate CAS No. 1351664-40-8

(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate

Cat. No.: B2952158
CAS No.: 1351664-40-8
M. Wt: 400.49
InChI Key: LOOOHKJXYHHILD-CCEZHUSRSA-N
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Description

(E)-3-(2-Phenylvinylsulfonamido)cyclohexyl phenylcarbamate is a synthetic organic compound characterized by a cyclohexyl backbone substituted with a phenylcarbamate group and a (E)-configured 2-phenylvinylsulfonamido moiety. Key structural features include:

  • Cyclohexyl core: Provides conformational rigidity and influences solubility.
  • Phenylcarbamate group: A carbamate ester linked to a phenyl ring, common in bioactive molecules for hydrogen bonding and target interactions.
  • (E)-2-Phenylvinylsulfonamido chain: The sulfonamido group enhances electrophilic reactivity, while the (E)-styryl moiety contributes to stereoselective interactions.

Properties

IUPAC Name

[3-[[(E)-2-phenylethenyl]sulfonylamino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c24-21(22-18-10-5-2-6-11-18)27-20-13-7-12-19(16-20)23-28(25,26)15-14-17-8-3-1-4-9-17/h1-6,8-11,14-15,19-20,23H,7,12-13,16H2,(H,22,24)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOOHKJXYHHILD-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the phenylcarbamate group: This step often involves the reaction of cyclohexylamine with phenyl isocyanate under controlled conditions.

    Addition of the phenylvinylsulfonamido group: This step can be carried out by reacting the intermediate with phenylvinyl sulfonyl chloride in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structural features.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylcarbamate group can form hydrogen bonds or hydrophobic interactions with target proteins, while the sulfonamido group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Diphenylcarbamate Derivatives (Purine Analogs)

Example : 2-Acetamido-9-(cyclohexylmethyl)-9H-purin-6-yl diphenylcarbamate (2e) and 3e ().

Feature Target Compound Purine Analogs (2e/3e)
Core Structure Cyclohexyl Purine ring
Carbamate Group Phenylcarbamate Diphenylcarbamate
Key Substituents (E)-2-Phenylvinylsulfonamido Acetamido, cyclohexylmethyl
Synthesis Yield Not reported 45% (2e), 7% (3e)
Potential Applications Unknown (likely pharmaceutical) Purine-based enzyme inhibitors or nucleoside analogs

Key Differences :

  • The purine analogs lack the sulfonamido group, reducing electrophilic reactivity compared to the target compound.
  • The lower yield of 3e (7%) highlights regioselective challenges in purine alkylation, whereas the target’s synthesis (if analogous) may face stereochemical control due to the (E)-vinyl group.

Cyclohexyl Thiourea Derivatives

Example: 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea ().

Feature Target Compound Thiourea Derivatives
Functional Group Carbamate, sulfonamido Thiourea, perfluorophenyl
Cyclohexyl Substitution Phenylcarbamate at position 3 Dimethylamino at position 2
Aromatic System Phenyl (non-fluorinated) Perfluorophenyl (electron-deficient)
Cost/Availability Not reported ¥24,600/100 mg

Key Differences :

  • Thiourea derivatives exhibit stronger hydrogen-bonding capacity due to the thiourea group, whereas the target’s carbamate may prioritize esterase interactions.
  • Perfluorophenyl groups enhance oxidative stability and lipophilicity, contrasting with the target’s phenylvinylsulfonamido group, which may favor π-π stacking.

Agrochemical Carbamates and Sulfites

Examples : Propargite (sulfite ester) and Propham (phenylcarbamate) ().

Feature Target Compound Propargite Propham
Functional Group Carbamate, sulfonamido Sulfite ester Phenylcarbamate
Core Structure Cyclohexyl Cyclohexyl Isopropyl
Bioactivity Unknown (hypothetical: enzyme inhibition) Insecticide Herbicide
Molecular Formula Not reported C19H26O4S C10H13NO2

Key Differences :

  • Propargite’s sulfite ester is more hydrolytically labile than the target’s sulfonamido group, which is resistant to hydrolysis.
  • Propham’s isopropyl carbamate lacks the stereochemical complexity of the target’s cyclohexyl backbone, limiting its interaction with chiral biological targets.

Research Implications

The structural uniqueness of (E)-3-(2-phenylvinylsulfonamido)cyclohexyl phenylcarbamate positions it as a candidate for selective enzyme inhibition or receptor modulation, distinct from pesticidal carbamates or purine-based analogs. Further studies should explore:

  • Stereochemical effects of the (E)-vinyl group on bioactivity.
  • Comparative pharmacokinetics with thiourea derivatives.
  • Synthetic optimization to improve yields (e.g., addressing regioselectivity challenges seen in purine analogs ).

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